Cas no 1208077-08-0 (4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride)

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride
- 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride
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- MDL: MFCD12026185
- Inchi: 1S/C6H2BrCl2FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H
- InChI Key: KOMLWVRJYMSGOG-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(Br)C(Cl)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0998474-5g |
4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 5g |
$1600 | 2025-02-26 | |
eNovation Chemicals LLC | Y0998474-5g |
4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 5g |
$1600 | 2024-08-02 | |
Oakwood | 037972-5g |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 5g |
$1289.00 | 2023-09-16 | ||
Enamine | EN300-278473-1.0g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride |
1208077-08-0 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Aaron | AR01F9VZ-10g |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 10g |
$5428.00 | 2023-12-16 | |
Aaron | AR01F9VZ-500mg |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 500mg |
$1006.00 | 2025-02-14 | |
Aaron | AR01F9VZ-1g |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 1g |
$1282.00 | 2025-02-14 | |
Aaron | AR01F9VZ-50mg |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 50mg |
$317.00 | 2025-02-14 | |
1PlusChem | 1P01F9NN-100mg |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 100mg |
$454.00 | 2023-12-26 | |
1PlusChem | 1P01F9NN-5g |
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride |
1208077-08-0 | 95% | 5g |
$3338.00 | 2023-12-26 |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride
Professional Introduction to 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride (CAS No: 1208077-08-0)
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride is a highly versatile and significant compound in the field of chemical and pharmaceutical research. This heterocyclic aromatic sulfonamide derivative, characterized by its unique structural configuration, has garnered considerable attention due to its broad applicability in synthetic chemistry and medicinal chemistry. The compound's molecular formula, C₆H₂BrClFNO₂S, underscores its complex and multifaceted nature, making it a valuable intermediate in the development of novel therapeutic agents.
The CAS number 1208077-08-0 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. Its sulfonamide group and halogen substituents contribute to its reactivity, enabling diverse chemical transformations that are pivotal in drug discovery processes. The presence of both bromo and chloro groups enhances its utility as a building block in organic synthesis, facilitating the construction of more complex molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride. This trend is driven by the increasing need for innovative compounds that exhibit enhanced pharmacological properties. Research studies have highlighted its role in synthesizing kinase inhibitors, which are critical in targeting various forms of cancer. The compound's ability to serve as a precursor for such high-value molecules underscores its importance in modern drug development.
One of the most compelling aspects of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride is its potential in medicinal chemistry. The fluorine atom, in particular, plays a crucial role in modulating the bioavailability and metabolic stability of drug candidates. This feature has been exploited in several recent studies aimed at developing more effective antiviral and anti-inflammatory agents. The compound's sulfonyl chloride functionality further enhances its reactivity, allowing for facile introduction of various pharmacophores into the molecular framework.
The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride involves multi-step organic reactions that showcase the compound's synthetic utility. Advanced methodologies have been developed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex aromatic systems with precision.
Recent advancements in computational chemistry have also contributed to the understanding of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets, offering a foundation for rational drug design. Such computational approaches are increasingly being integrated into pharmaceutical research pipelines, streamlining the discovery process.
The industrial significance of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride extends beyond academic research. Pharmaceutical companies are actively exploring its potential in developing next-generation therapeutics for unmet medical needs. Its versatility as a synthetic intermediate makes it indispensable in both small-molecule drug discovery and biopharmaceutical applications. The compound's ability to undergo selective functionalization allows chemists to tailor molecular properties according to specific pharmacological requirements.
The environmental and safety considerations associated with handling 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride are also noteworthy. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure workplace safety. These include using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks. Such precautions underscore the importance of adhering to best practices in chemical research laboratories.
The future prospects for 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride are promising, given its expanding role in pharmaceutical innovation. Ongoing research efforts are focused on uncovering new synthetic pathways and applications that could further enhance its utility. Collaborative initiatives between academia and industry are expected to drive breakthroughs that will benefit patients worldwide by accelerating the development of novel treatments.
In conclusion, 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride (CAS No: 1208077-08-0) represents a cornerstone compound in modern chemical and pharmaceutical research. Its unique structural features and broad applicability make it an invaluable tool for scientists working on cutting-edge drug discovery projects. As research continues to evolve, this compound is poised to play an even greater role in shaping the future of medicine.
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